- Validation of octane hyperboosting phenomenon in prenol and structurally related olefinic alcohols, Fuel, 2023, 353,
Cas no 917-64-6 (Methylmagnesium Iodide (3.0 M in Diethyl ether))
917-64-6 structure
Product Name:Methylmagnesium Iodide (3.0 M in Diethyl ether)
N.o CAS:917-64-6
MF:CH3IMg
MW:166.2439930439
MDL:MFCD00001026
CID:810249
PubChem ID:24855379
Update Time:2025-06-14
Methylmagnesium Iodide (3.0 M in Diethyl ether) Propriedades químicas e físicas
Nomes e Identificadores
-
- Magnesium, iodomethyl-
- magnesium,carbanide,iodide
- METHYLMAGNESIUM IODIDE
- METHYLMAGNESIUM IODIDE 3M ethyl ether
- METHYLMAGNESIUM IODIDE ABOUT 3 M IN DIETHYL ETHER
- Methylmagnesium iodide, 3.0 M in diethyl ether, SpcSeal
- 3.0 M in diethyl ether, MkSeal
- MethylMagnesiuM iodide, 3M solution in diethyl ether, AcroSeal
- methyl magnesium iodide
- methylmagnesiumiodide
- Iodomethylmagnesium
- Methylmagnesium iodide solution, 3.0 M in diethyl ether
- Methylmagnesium iodide, 3M solution in diethyl ether, AcroSeal(R)
- MeMgI
- CH3MgI
- methyl-magnesium iodide
- (methyl)magnesium iodide
- AUPXBVDHVRZMIB-UHFFFAOYSA-M
- Methylmagnesium iodide 3M solution in DEE
- Iodomethylmagnesium (ACI)
- Methylmagnesium iodide (6CI)
- Methylmagnesium iodine
- EINECS 213-031-1
- IODO(METHYL)MAGNESIUM
- MFCD00001027
- 917-64-6
- (Methyl-d3)magnesium iodide
- DTXSID301015526
- MFCD00001026
- AKOS009159222
- SCHEMBL1072
- magnesium;carbanide;iodide
- SY253787
- Methylmagnesium Iodide (3.0 M in Diethyl ether)
-
- MDL: MFCD00001026
- Inchi: 1S/CH3.HI.Mg/h1H3;1H;/q;;+1/p-1
- Chave InChI: AUPXBVDHVRZMIB-UHFFFAOYSA-M
- SMILES: [Mg](C)I
Propriedades Computadas
- Massa Exacta: 165.91300
- Massa monoisotópica: 165.913
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 3
- Contagem de Ligações Rotativas: 0
- Complexidade: 4.8
- Contagem de Unidades Ligadas Covalentemente: 3
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: none
- XLogP3: none
- Superfície polar topológica: 0
Propriedades Experimentais
- Cor/Forma: 未确定
- Densidade: 1.26 g/mL at 20 °C
- Ponto de ebulição: °Cat760mmHg
- Ponto de Flash: -40 °C
- PSA: 0.00000
- LogP: 1.46950
- Solubilidade: 溶于乙醚、四氢吹喃等。
Methylmagnesium Iodide (3.0 M in Diethyl ether) Informações de segurança
-
Símbolo:
- Palavra de Sinal:Danger
- Declaração de perigo: H225,H260,H314,H336
- Declaração de Advertência: P210,P223,P231+P232,P261,P370+P378,P422
- Número de transporte de matérias perigosas:UN 3399 4.3/PG 1
- WGK Alemanha:1
- Código da categoria de perigo: R12;R22;R34;R66;R14/15
- Instrução de Segurança: S16;S26;S43;S45;S36/37/39
- CÓDIGOS DA MARCA F FLUKA:1-3-10
-
Identificação dos materiais perigosos:
- Frases de Risco:R12; R14/15; R22; R34; R66; R67
- Grupo de Embalagem:I
- Termo de segurança:4.2
- Classe de Perigo:4.2
- PackingGroup:I
- Condição de armazenamento:储存温度2-8℃&充氩保存
Methylmagnesium Iodide (3.0 M in Diethyl ether) Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| TRC | M316653-10ml |
Methylmagnesium Iodide (3.0 M in Diethyl ether) |
917-64-6 | 10ml |
45.00 | 2021-07-29 | ||
| TRC | M316653-25ml |
Methylmagnesium Iodide (3.0 M in Diethyl ether) |
917-64-6 | 25ml |
50.00 | 2021-07-29 | ||
| TRC | M316653-50ml |
Methylmagnesium Iodide (3.0 M in Diethyl ether) |
917-64-6 | 50ml |
65.00 | 2021-07-29 | ||
| abcr | AB138777-100 g |
Methylmagnesium iodide, 33% in Ethyl ether; . |
917-64-6 | 33% | 100 g |
€121.00 | 2023-07-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M19250-100ml |
Methylmagnesium iodide |
917-64-6 | 100ml |
¥378.0 | 2022-04-27 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M140783-100ml |
Methylmagnesium Iodide (3.0 M in Diethyl ether) |
917-64-6 | 3.0 M in diethyl ether | 100ml |
¥303.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M140783-500ml |
Methylmagnesium Iodide (3.0 M in Diethyl ether) |
917-64-6 | 3.0 M in diethyl ether | 500ml |
¥1102.90 | 2023-09-02 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0193570023-500ml |
Methylmagnesium Iodide (3.0 M in Diethyl ether) |
917-64-6 | 500ml |
¥ 1998.8 | 2024-07-20 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M19250-500ml |
Methylmagnesium iodide |
917-64-6 | 500ml |
¥1668.0 | 2022-04-27 | ||
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0193570023- 500ml |
Methylmagnesium Iodide (3.0 M in Diethyl ether) |
917-64-6 | 500ml |
¥ 1,998.8 | 2021-05-18 |
Methylmagnesium Iodide (3.0 M in Diethyl ether) Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Magnesium , Dibromoethane Solvents: Diethyl ether ; 2 h, 0 °C; 0 °C
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Magnesium Solvents: Diethyl ether , 1,2-Dibromoethane ; rt; 1 h, 40 °C
Referência
- Asymmetric Synthesis of Chiral Sulfimides through the O-Alkylation of Enantioenriched Sulfinamides and Addition of Carbon Nucleophiles, Angewandte Chemie, 2023, 62(16),
Método de produção 3
Condições de reacção
1.1 Reagents: Magnesium , Iodine Solvents: Diethyl ether ; rt; rt → 0 °C; 30 min, reflux; 2 h, rt
Referência
- Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents, Journal of Organic Chemistry, 2022, 87(18), 12352-12369
Método de produção 4
Condições de reacção
1.1 Reagents: Magnesium Solvents: Diethyl ether ; reflux; 30 min, rt
Referência
- Visible-Light-Promoted Nickel-Catalyzed Cross-Coupling of Alkyltitanium Alkoxides with Aryl and Alkenyl Halides, Organic Letters, 2022, 24(34), 6277-6281
Método de produção 5
Condições de reacção
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ; 30 min, rt; 2 h, rt
Referência
- Synthesis of Vicinal Carbocycles by Intramolecular Nickel-Catalyzed Conjunctive Cross-Electrophile Coupling Reaction, Organic Letters, 2022, 24(32), 6093-6098
Método de produção 6
Condições de reacção
1.1 Reagents: Magnesium Solvents: Diethyl ether
Referência
- Synthesis of 3-Aminopyrido[2,1-a]isoquinolin-4-one Derivatives via Condensation of Azlactones with 1-Alkyl-3,4-dihydroisoquinolines, ChemistrySelect, 2021, 6(41), 11265-11269
Método de produção 7
Condições de reacção
1.1 Reagents: Magnesium
Referência
- Enantiopure dimagnesium(I) and magnesium(II) hydride complexes incorporating chiral amidinate or β-diketiminate ligands, Chemical Communications (Cambridge, 2021, 57(13), 1599-1602
Método de produção 8
Condições de reacção
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ; 30 min, 0 °C → reflux; 4 h, rt
Referência
- Nickel-Catalyzed Alkyl-Alkyl Cross-Electrophile Coupling Reaction of 1,3-Dimesylates for the Synthesis of Alkylcyclopropanes, Journal of the American Chemical Society, 2020, 142(11), 5017-5023
Método de produção 9
Condições de reacção
1.1 Reagents: Magnesium Solvents: Diethyl ether ; 30 min, reflux; 2 h, rt
Referência
- Identification of the Active Catalyst for Nickel-Catalyzed Stereospecific Kumada Coupling Reactions of Ethers, Chemistry - A European Journal, 2020, 26(14), 3044-3048
Método de produção 10
Condições de reacção
1.1 Reagents: Magnesium Solvents: Diethyl ether ; rt; 30 min, reflux
Referência
- Synthesis and olfactory evaluation of optically active β-alkyl substituted γ-lactones and whiskey lactone analogues, Tetrahedron, 2020, 76(12),
Método de produção 11
Condições de reacção
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ; 30 min, reflux; 2 h, rt
Referência
- Engaging Sulfonamides: Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides, Journal of Organic Chemistry, 2020, 85(4), 1775-1793
Método de produção 12
Condições de reacção
1.1 Reagents: Magnesium Solvents: Diethyl ether ; 30 min, rt → reflux; 2 h, rt
Referência
- A Unified Explanation for Chemoselectivity and Stereospecificity of Ni-Catalyzed Kumada and Cross-Electrophile Coupling Reactions of Benzylic Ethers: A Combined Computational and Experimental Study, Journal of the American Chemical Society, 2019, 141(14), 5835-5855
Método de produção 13
Condições de reacção
1.1 Reagents: Magnesium Solvents: Diethyl ether
Referência
- Stereoselective synthesis and polymerization of Exo-5-trimethylsilylnorbornene, Journal of Polymer Science, 2018, 56(12), 1234-1248
Método de produção 14
Condições de reacção
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ; 30 min, 0 °C; 2 h, rt
Referência
- Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Benzylic Ethers with Isotopically-Labeled Grignard Reagents, Organic Process Research & Development, 2015, 19(10), 1356-1359
Método de produção 15
Condições de reacção
1.1 Reagents: Magnesium
Referência
- Optical resolution of C2-symmetric racemic 1,4-diols with o-xylylene structure by chiral resolving agent (S)-ALBO-V, Bulletin of the Chemical Society of Japan, 2015, 88(7), 966-968
Método de produção 16
Condições de reacção
1.1 Reagents: Magnesium Solvents: Diethyl ether ; rt; 17 h, reflux
Referência
- Reactions of 2-Methyltetrahydropyran on Silica-Supported Nickel Phosphide in Comparison with 2-Methyltetrahydrofuran, ACS Catalysis, 2016, 6(7), 4549-4558
Método de produção 17
Condições de reacção
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether
Referência
- Acid-Mediated Cascade Cyclization Pathway to Indeno[2,1-c]chromen-6(7H)-ones, Journal of Organic Chemistry, 2023, 88(19), 13404-13417
Método de produção 18
Condições de reacção
1.1 Reagents: Magnesium Solvents: Diethyl ether ; 30 min, rt; 2 h, rt
Referência
- A Nickel-Catalyzed Cross-Electrophile Coupling Reaction of 1,3-Dimesylates for Alkylcyclopropane Synthesis: Investigation of Stereochemical Outcomes and Radical Lifetimes, ACS Catalysis, 2023, 13(8), 5472-5481
Método de produção 19
Condições de reacção
1.1 Reagents: Magnesium , Iodine Solvents: Diethyl ether ; rt → 0 °C; 30 min, 0 °C; 4 h, rt
Referência
- Ligand-Based Control of Nickel Catalysts: Switching Chemoselectivity from One-Electron to Two-Electron Pathways in Competing Reactions of 4-Halotetrahydropyrans, Organic Letters, 2022, 24(28), 5003-5008
Método de produção 20
Condições de reacção
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ; 30 min, reflux; 2 h, rt
Referência
- Nickel-Catalyzed Domino Cross-Electrophile Coupling Dicarbofunctionalization Reaction To Afford Vinylcyclopropanes, ACS Catalysis, 2021, 11(23), 14369-14380
Método de produção 21
Condições de reacção
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 30 min, 0 °C; 30 min, 0 °C
Referência
- Synthesis and Evaluation of Enantiopure HMPA Analogs in Samarium-Diiodide-Promoted Dearomatizations of N-Acylated Indole Derivatives, European Journal of Organic Chemistry, 2021, 2021(46), 6392-6399
Método de produção 22
Condições de reacção
1.1 Reagents: Magnesium , Iodine Solvents: Diethyl ether ; 30 min, reflux; 2 h, rt
Referência
- Nickel-Catalyzed Cross-Electrophile Coupling of the Difluoromethyl Group for Fluorinated Cyclopropane Synthesis, Synlett, 2021, 32(15), 1525-1530
Método de produção 23
Condições de reacção
1.1 Reagents: Magnesium Solvents: Diethyl ether ; rt
Referência
- Palladium(II), silver(I), and gold(I) complexes of a new class of chiral bicyclic [1,2,3]-triazolooxazine derived N-heterocyclic carbenes (NHCs): Synthesis, structure and application studies, Polyhedron, 2021, 197,
Método de produção 24
Condições de reacção
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Diethyl ether ; reflux; 4 h, rt
Referência
- Oxygen-Free Poly(dimethylsilylene), Organometallics, 2020, 39(24), 4651-4656
Método de produção 25
Condições de reacção
1.1 Reagents: Magnesium Solvents: Diethyl ether ; 40 °C; 0.5 h, 40 °C; 40 °C → rt
Referência
- Synthesis of C37-Alkenones for Past Climate Reconstructions, European Journal of Organic Chemistry, 2020, 2020(24), 3542-3551
Método de produção 26
Condições de reacção
1.1 Reagents: Magnesium Solvents: Butyl ether
Referência
- Self-propagating high-temperature synthesis as promising method for the utilization of technical lignins, Ekologicheskaya Khimiya, 2016, 25(3), 132-137
Método de produção 27
Condições de reacção
1.1 Reagents: Magnesium Solvents: Diethyl ether
Referência
- Affinity of Rimantadine Enantiomers against Influenza A/M2 Protein Revisited, ACS Medicinal Chemistry Letters, 2017, 8(2), 145-150
Método de produção 28
Condições de reacção
1.1 Reagents: Magnesium Solvents: Diethyl ether
Referência
- Revisiting secondary interactions in neighboring group participation, exemplified by reactivity changes of iminylium intermediates, Organic & Biomolecular Chemistry, 2017, 15(6), 1381-1392
Método de produção 29
Condições de reacção
1.1 Reagents: Magnesium
Referência
- Coordination compounds of titanium(IV) and 2-hydroxymethyl-phenol derivatives: Their synthesis, structure and catalytic activity in ethylene and 1-hexene polymerization, Journal of Organometallic Chemistry, 2015, 797, 159-164
Methylmagnesium Iodide (3.0 M in Diethyl ether) Preparation Products
Methylmagnesium Iodide (3.0 M in Diethyl ether) Fornecedores
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
(CAS:917-64-6)甲基碘化镁
Número da Ordem:LE20708317
Estado das existências:in Stock
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Friday, 20 June 2025 12:48
Preço ($):discuss personally
E- mail:18501500038@163.com
Methylmagnesium Iodide (3.0 M in Diethyl ether) Literatura Relacionada
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Fornecedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:917-64-6)甲基碘化镁
Pureza:99%
Quantidade:25KG,200KG,1000KG
Preço ($):Inquérito